

# Application Notes and Protocols for Metalloporphyrin-Catalyzed Diazo Reactions

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## Compound of Interest

Compound Name: *Diazan*

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This document provides detailed application notes and protocols for conducting metalloporphyrin-catalyzed reactions with diazo compounds. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of valuable organic molecules, including cyclopropanes and functionalized heterocycles. The protocols outlined below are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers.

## Introduction

Diazo compounds are versatile reagents in organic synthesis, serving as precursors to carbene and metallocarbene intermediates.<sup>[1][2][3][4][5]</sup> Metalloporphyrins, particularly those containing iron, cobalt, rhodium, ruthenium, and iridium, have emerged as highly effective catalysts for mediating the transfer of carbene moieties from diazo compounds to various substrates.<sup>[1][3][4][5]</sup> These catalytic systems offer several advantages, including the use of low-cost, earth-abundant metals like iron and cobalt, and the ability to tune reactivity and selectivity through modification of the porphyrin ligand.<sup>[1][3][4][5]</sup>

Key transformations achieved through metalloporphyrin-catalyzed diazo reactions include:

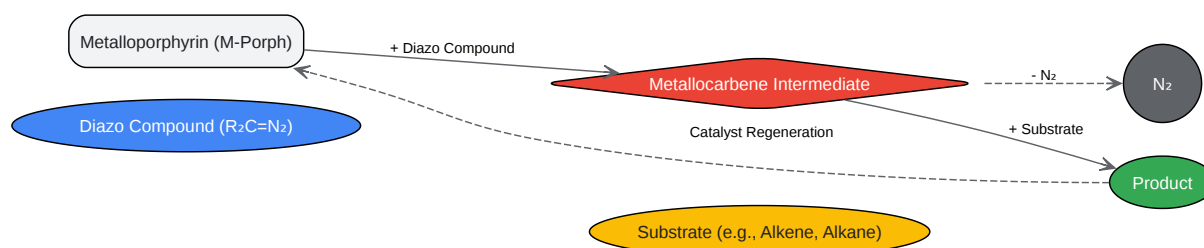
- Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane ring, a common motif in bioactive molecules.<sup>[1][6][7]</sup>

- C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of alkanes and other hydrocarbons.[1]
- X-H Insertion (X = N, O, S): The insertion of a carbene into a heteroatom-hydrogen bond, providing a straightforward route to amines, ethers, and thioethers.[1][8][9][10]

This document will detail generalized protocols for these key reactions, present quantitative data in a clear, tabular format, and provide diagrams to illustrate the underlying catalytic cycle and experimental workflow.

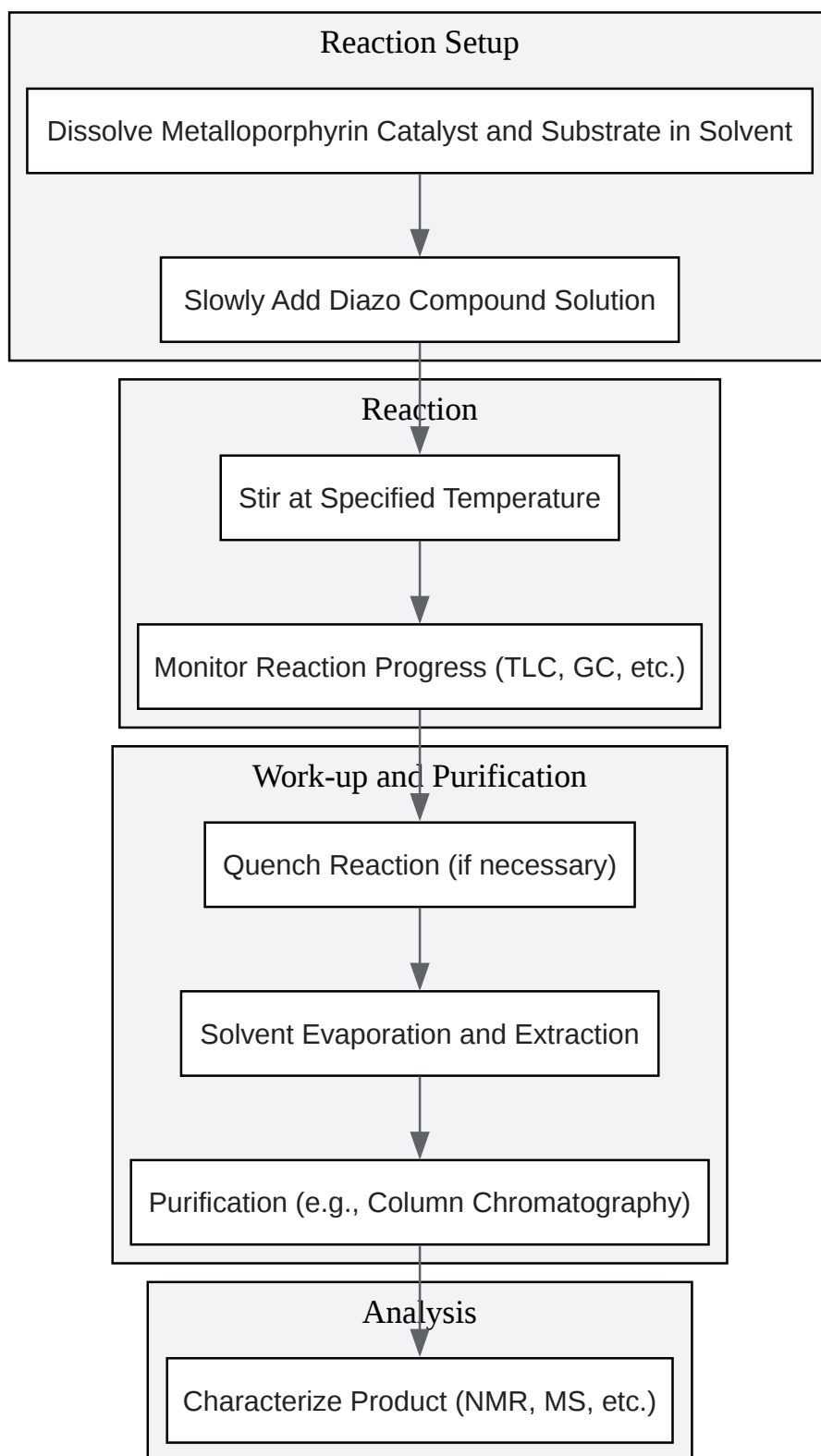
## Catalytic Cycle and Experimental Workflow

The general mechanism for metalloporphyrin-catalyzed diazo reactions involves the formation of a metalcarbene intermediate. The catalytic cycle and a typical experimental workflow are depicted below.



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Caption: General catalytic cycle for metalloporphyrin-catalyzed diazo reactions.



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Caption: A typical experimental workflow for metalloporphyrin-catalyzed diazo reactions.

## Key Reaction Protocols and Data

### Cyclopropanation of Alkenes

This protocol describes a general procedure for the cyclopropanation of alkenes using an iron(III) porphyrin catalyst and ethyl diazoacetate (EDA).

#### Experimental Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the metalloporphyrin catalyst (e.g., Fe(TPP)Cl, 0.1-1 mol%).
- **Addition of Reagents:** Add the alkene substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene, 5-10 mL).
- **Initiation of Reaction:** Slowly add a solution of ethyl diazoacetate (1.1-1.5 mmol) in the same solvent to the reaction mixture at the desired temperature (ranging from -78 °C to room temperature) over a period of 1-4 hours using a syringe pump.[\[11\]](#)
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclopropane.
- **Characterization:** Characterize the product by NMR spectroscopy and mass spectrometry.

#### Quantitative Data for Cyclopropanation Reactions:

Catalyst	Diazo Compound	Alkene	Temp (°C)	Yield (%)	Diastereoselectivity (trans:cis)	Ref.
Fe(TPP)Cl	Ethyl Diazoacetate	Styrene	RT	70-95	Varies	[11]
Fe(TPP)Cl	Aryldiazomethanes	Styrene	RT	Good	Major trans	[6]
Ru(CO)-Porphyrin	Diazoacylferrocene	Olefins	RT	High	-	[1]
Chiral Co-Porphyrins	Diazomalonates	Styrenes	RT	High	High	[1]
Ir(TTP)CH <sub>3</sub>	Ethyl Diazoacetate	Styrene	-78	85	-	[11]

Note: "RT" denotes room temperature. Yields and selectivities are highly dependent on the specific porphyrin ligand, substrate, and reaction conditions.

## C-H Bond Insertion

This protocol provides a general method for the intramolecular or intermolecular C-H insertion of a carbene generated from a diazo compound, catalyzed by an iron(III) porphyrin.

### Experimental Protocol:

- Reaction Setup: In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve the metalloporphyrin catalyst (e.g., Fe(TPP)Cl, 1-2 mol%) in a suitable solvent (e.g., cyclohexane for intermolecular reactions, or an inert solvent like toluene for intramolecular reactions). [12]

- Addition of Reagents: Add the substrate containing the C-H bond to be functionalized (if different from the solvent).
- Initiation of Reaction: Add the diazo compound (e.g., a substituted methyl 2-phenyldiazoacetate) to the mixture.[\[12\]](#)
- Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the required time (e.g., 24-48 hours).
- Reaction Monitoring: Monitor the reaction by GC or TLC.
- Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel to isolate the C-H insertion product.
- Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Quantitative Data for C-H Insertion Reactions:

Catalyst	Diazo Compound	Substrate	Temp (°C)	Yield (%)	Ref.
Fe(TPP)Cl	p-substituted methyl 2-phenyldiazoacetates	Cyclohexane	60	58-78	[12]
Fe(TPP)Cl	Diazoacetone	N-heterocycles	-	High	[1][5]
Ir(III) Porphyrin MOF	Ethyl Diazoacetate	Cyclohexane	-	Satisfactory	[1]
TPP[Ir(CO) <sub>3</sub> ] <sub>2</sub>	2-(2-benzyloxyphenyl)-2-diazoacetate	(Intramolecular)	-	High	[11]

## N-H and O-H Bond Insertion

This protocol outlines a general procedure for the insertion of carbenes into N-H and O-H bonds, catalyzed by iron or ruthenium porphyrins.

### Experimental Protocol:

- **Reaction Setup:** To a solution of the amine, alcohol, or carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene), add the metalloporphyrin catalyst (e.g., Fe(TPP)Cl or a Ru-porphyrin, 0.1-1 mol%).
- **Initiation of Reaction:** Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 mmol) in the same solvent to the reaction mixture. For highly reactive systems, this addition may be done slowly at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Conditions:** Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete, as indicated by TLC or GC analysis.
- **Work-up:** Concentrate the reaction mixture in vacuo.

- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N- or O-substituted product.
- Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Quantitative Data for X-H Insertion Reactions (X = N, O):

Catalyst	Diazo Compound	Substrate	Bond	Yield (%)	Ref.
Fe(TPP)Cl	Ethyl Diazoacetate	Various Amines	N-H	High	<a href="#">[6]</a> <a href="#">[8]</a>
Fe(TPP)Cl	Diazoacetylferrocene	Aminoesters	N-H	-	<a href="#">[1]</a> <a href="#">[2]</a>
Ru-PMOF-1(Hf)	Ethyl Diazoacetate	Secondary Amines	N-H	up to 92	<a href="#">[1]</a>
Fe(TPP)Cl	$\alpha$ -aryl- $\alpha$ -diazoacetates	Alcohols/Phenols	O-H	Good	<a href="#">[6]</a>
Ir(TCPP)Cl MOF	Ethyl Diazoacetate	Benzoic Acid	O-H	-	<a href="#">[1]</a>

## Safety Precautions

- Diazo compounds are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid high temperatures and exposure to strong acids.
- Reactions should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

These protocols and data provide a solid foundation for researchers to explore the vast potential of metalloporphyrin-catalyzed diazo reactions in their synthetic endeavors. Further



optimization of reaction conditions may be necessary for specific substrates and catalysts.

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